![molecular formula C8H7BrN2 B152556 3-Brom-1-methyl-1H-pyrrolo[2,3-b]pyridin CAS No. 281192-91-4](/img/structure/B152556.png)
3-Brom-1-methyl-1H-pyrrolo[2,3-b]pyridin
Übersicht
Beschreibung
3-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a pyrrolo[2,3-b]pyridine core structure with a bromine atom at the 3-position and a methyl group at the 1-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Wissenschaftliche Forschungsanwendungen
Kinase Inhibition
One of the primary applications of 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine is its role as an inhibitor of specific kinases, particularly SGK-1 (serum/glucocorticoid-regulated kinase 1). SGK-1 is implicated in various physiological processes, including electrolyte balance and cell proliferation, making it a target for treating conditions such as renal and cardiovascular diseases. The inhibition of SGK-1 can potentially regulate sodium retention and address issues related to fluid balance in patients with chronic renal disease and heart failure .
PI3K/mTOR Pathway Modulation
Research has indicated that compounds similar to 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine exhibit inhibitory activity against the PI3K (phosphoinositide 3-kinase) and mTOR (mechanistic target of rapamycin) pathways. These pathways are crucial for cell growth and metabolism, and their dysregulation is often associated with cancer. By targeting these pathways, this compound could play a role in cancer therapy, potentially enhancing the efficacy of existing treatments or serving as a novel therapeutic agent .
Treatment of Cardiovascular Diseases
The ability to inhibit SGK-1 has significant implications for treating cardiovascular diseases. By modulating electrolyte transport mechanisms, 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine could help manage conditions characterized by fluid overload or hypertension. This therapeutic potential positions it as a candidate for further clinical evaluation in managing cardiovascular health .
Cancer Therapy
Given its action on the PI3K/mTOR pathway, this compound may also provide new avenues for cancer treatment. Its effectiveness in inhibiting tumor growth and proliferation warrants further investigation through preclinical and clinical studies to establish its safety and efficacy profiles in oncology settings .
Case Studies and Research Findings
Wirkmechanismus
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the bromination of 1-methyl-1H-pyrrolo[2,3-b]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridine derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .
Vergleich Mit ähnlichen Verbindungen
- 5-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine
- 4-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine
- 1H-pyrazolo[3,4-b]pyridine derivatives
Comparison: Compared to similar compounds, 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. For instance, the position of the bromine atom and the presence of the methyl group can affect the compound’s ability to interact with molecular targets and undergo various chemical reactions .
Biologische Aktivität
3-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure combining pyrrole and pyridine rings, making it a valuable scaffold for drug development. Research indicates its involvement in various biochemical pathways, particularly in the inhibition of specific kinases associated with cancer and other diseases.
- Molecular Formula: C8H7BrN2
- Molecular Weight: 197.04 g/mol
- Melting Point: 186°C to 193°C
- CAS Number: 956003-06-8
The biological activity of 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine primarily involves its interaction with protein kinases. It acts as an inhibitor for several kinases, including SGK-1 (Serum and Glucocorticoid-Regulated Kinase 1), which is implicated in various pathologies such as cancer and cardiovascular diseases. The compound binds to the active site of these enzymes, disrupting their normal function and leading to downstream effects such as reduced cell proliferation and induced apoptosis in cancer cells .
Biological Activities
Research has demonstrated that 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine exhibits significant biological activities:
- Anticancer Activity: The compound has shown promise in inhibiting cancer cell growth by targeting specific kinases involved in cell signaling pathways. For instance, studies have indicated its effectiveness against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
- Kinase Inhibition: As noted earlier, the compound is a potent inhibitor of SGK-1, which plays a role in cell survival and proliferation. This inhibition can be crucial for developing therapies targeting diseases mediated by aberrant kinase activity .
Research Findings and Case Studies
Several studies have highlighted the biological potential of 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine:
Comparison with Similar Compounds
To understand the uniqueness of 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine, it is essential to compare it with structurally related compounds:
Compound Name | CAS Number | Similarity Score | Unique Features |
---|---|---|---|
3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine | 1190310-75-8 | 0.85 | Contains chlorine at the 5-position |
6-Bromo-1H-pyrrolo[3,2-b]pyridine | 944937-53-5 | 0.81 | Bromine substitution at the 6-position |
6-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine | 1190319-51-7 | 0.81 | Methyl group at the 2-position |
The presence of the bromine atom in the structure of 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine enhances its reactivity and biological activity compared to its analogs.
Eigenschaften
IUPAC Name |
3-bromo-1-methylpyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-11-5-7(9)6-3-2-4-10-8(6)11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHFSEKDEABVOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1N=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459433 | |
Record name | 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
281192-91-4 | |
Record name | 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-BROMO-1-METHYL-7-AZAINDOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.